molecular formula C10H19F3 B3392402 1,1,1-Trifluorodecane CAS No. 26288-16-4

1,1,1-Trifluorodecane

Cat. No.: B3392402
CAS No.: 26288-16-4
M. Wt: 196.25 g/mol
InChI Key: IGGXVAUUTYVHBN-UHFFFAOYSA-N
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Description

1,1,1-Trifluorodecane (CAS: 26288-16-4) is a fluorinated alkane with the molecular formula C₁₀H₁₉F₃. It is characterized by a linear decane backbone substituted with three fluorine atoms at the terminal carbon. This compound is part of a broader class of perfluoroalkyl and polyfluoroalkyl substances (PFAS), which exhibit unique physicochemical properties such as high thermal stability, chemical inertness, and lipophilicity due to the strong C–F bonds and fluorine’s electronegativity .

Properties

IUPAC Name

1,1,1-trifluorodecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19F3/c1-2-3-4-5-6-7-8-9-10(11,12)13/h2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGXVAUUTYVHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19F3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80335685
Record name 1,1,1-Trifluorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26288-16-4
Record name 1,1,1-Trifluorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluorodecane can be synthesized through several methods. One common approach involves the fluorination of decane using a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction typically occurs under controlled conditions, including elevated temperatures and pressures, to ensure the selective substitution of hydrogen atoms with fluorine atoms.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes utilize specialized reactors and equipment to handle the reactive fluorinating agents safely. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Thermal Decomposition

Fluorinated alkanes exhibit distinct thermal stability compared to non-fluorinated analogs. For 1,1,1-trifluorodecane, decomposition pathways are hypothesized to involve C–F bond cleavage or radical-mediated processes. Studies on structurally similar compounds, such as 1,1,1-trifluoroethane (CH₃CF₃), reveal pseudo-first-order kinetics in shock tube experiments :
k=5.71×1046T9.341exp(47073KT)s1k=5.71\times 10^{46}\,T^{-9.341}\,\exp\left(-\frac{47073\,\text{K}}{T}\right)\,\text{s}^{-1}
Key observations:

  • Primary products : Ethane and trace alkenes (e.g., ethylene, cis-2-butene) .

  • Mechanism : Radical chain reactions initiated by homolytic cleavage of C–F bonds, followed by hydrogen abstraction and recombination .

Reactivity with Metals

Halogenated alkanes react with zero-valent metals (e.g., Fe, Zn) via reductive dehalogenation. While direct data for this compound is limited, studies on 1,1,1-trichloroethane (CCl₃CH₃) suggest analogous pathways :

MetalProduct(s)Yield (%)Half-life (h)
Iron1,1-DCA, ethane67 ± 23.5
ZincEthane, 1,1-DCA8414 (days)

Mechanism :

  • Step 1 : Electron transfer from metal surface to C–F bond.

  • Step 2 : Formation of carbanion intermediates, leading to fluoride elimination .

Gas-Phase Reactions with Radicals

This compound may participate in atmospheric reactions with hydroxyl radicals (·OH). Rate constants for similar fluorinated alkanes are estimated using structure-reactivity relationships :

CompoundkOHk_{\text{OH}} (cm³/molecule·s)
1,1,1-Trifluoroethane1.2×10141.2\times 10^{-14}
This compound 2.5×1014\sim 2.5\times 10^{-14} (estimated)

Degradation pathway :

  • H-atom abstraction from the –CF₃ group.

  • Subsequent oxidation to trifluoroacetic acid derivatives .

Catalytic and Functionalization Reactions

The trifluoromethyl group can undergo nucleophilic substitution under specific conditions. For example, 1,1,1-trifluoro-2-iodooctane (structurally similar) reacts with amines to form fluorinated amines :

text
R–CF₃ + R'–NH₂ → R–CF₂–NH–R' + HF

Key factors :

  • Solvent : Polar aprotic solvents (e.g., MeCN) enhance reactivity.

  • Catalysts : Transition metals (e.g., Pd, Cu) may facilitate C–F activation .

Gas Chromatography Retention Data

Retention indices (Kovats' RI) for this compound on non-polar columns :

Column TypeActive PhaseTemperature (°C)Kovats' RI
PackedC78 Branched Paraffin130918.5
PackedApolane130922.0

Mechanistic Considerations

  • Electron-Withdrawing Effect : The –CF₃ group destabilizes adjacent carbocations, favoring elimination over substitution .

  • Steric Hindrance : Long alkyl chains reduce accessibility to the trifluoromethyl group, slowing reaction kinetics.

Scientific Research Applications

1.1. Biochemical Studies

1,1,1-Trifluorodecane has been utilized as a potent inhibitor in biochemical assays. For instance, research has shown that derivatives of trifluorodecane can inhibit carboxylesterase activity significantly. A notable compound, 1,1,1-trifluoro-3-(decane-1-sulfonyl)-propan-2,2-diol, was identified as the most effective inhibitor of rat liver carboxylesterase with an IC50 value of 6.3 nM . This high potency makes it a valuable tool for studying enzyme kinetics and mechanisms.

1.2. Material Science

In material science, this compound is explored for its properties as a surfactant and solvent. Its fluorinated structure imparts unique characteristics such as low surface tension and high thermal stability, making it suitable for applications in coatings and advanced materials . Additionally, it serves as a substitute for perfluorinated surfactants due to its lower environmental impact while maintaining effective performance in various applications .

1.3. Environmental Studies

The environmental implications of fluorinated compounds are significant due to their stability and potential greenhouse gas effects. This compound is studied for its degradation pathways and environmental fate. Research indicates that while it is stable under typical conditions, advanced oxidation processes can effectively degrade it into less harmful substances . Understanding these degradation pathways is crucial for assessing the environmental risks associated with its use.

2.1. Inhibition of Carboxylesterase Activity

A study conducted by Roe et al. demonstrated the effectiveness of trifluorodecane derivatives in inhibiting juvenile hormone esterase (JHE) activity in lepidopteran species like Trichoplusia ni. The findings indicated that modifications to the trifluorodecane structure could enhance both potency and water solubility . This study highlights the compound's potential in pest control strategies by targeting specific enzymes critical for insect development.

2.2. Thermal Decomposition Studies

Research published on the thermal decomposition of 1,1,1-trifluoroethane (a related compound) provides insights into the behavior of trifluorinated hydrocarbons under extreme conditions. The study utilized shock tube methodologies to analyze reaction kinetics and found that the decomposition rates were significantly affected by pressure variations . These findings contribute to the understanding of thermal stability and reactivity of fluorinated compounds in high-temperature environments.

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings/Notes
BiochemistryEnzyme inhibition studiesPotent inhibitor of carboxylesterase with IC50 = 6.3 nM
Material ScienceSurfactant and solvent propertiesLow surface tension; potential substitute for perfluorinated compounds
Environmental StudiesDegradation pathwaysEffective degradation via advanced oxidation processes
Pest ControlInhibition of juvenile hormone esteraseEnhanced potency with structural modifications
Thermal StabilityKinetics of thermal decompositionDecomposition rates affected by pressure variations

Mechanism of Action

The mechanism of action of 1,1,1-trifluorodecane involves its interaction with molecular targets and pathways. The fluorine atoms in the compound impart unique electronic properties, which can influence its reactivity and interactions with other molecules. These interactions are studied to understand the compound’s effects in various applications, such as catalysis and material science.

Comparison with Similar Compounds

Comparison with Structural Analogs: Alkyl Chain Length Effects

1,1,1-Trifluoropentane-2,4-dione (tfpd) vs. 1,1,1-Trifluorodecane-2,4-dione (tfdd) vs. 1,1,1-Trifluoroicosane-2,4-dione (tfid)

These β-diketonato ligands differ in alkyl chain length (C₅, C₁₀, and C₂₀, respectively) and are used in ruthenium-based dyes (e.g., [Ru(tctpy)(tfpd)(NCS)], A1; [Ru(tctpy)(tfdd)(NCS)], A2; [Ru(tctpy)(tfid)(NCS)], A3) for DSCs. Key findings include:

  • Photovoltaic Efficiency : Longer alkyl chains (e.g., tfdd and tfid) reduce electron recombination at the TiO₂/electrolyte interface, enhancing power conversion efficiency. For example, A2 (tfdd) outperforms A1 (tfpd) due to improved steric shielding of the TiO₂ surface .
  • Spectral Response : All three complexes exhibit broad metal-to-ligand charge transfer (MLCT) absorption bands up to 950 nm, but longer chains slightly redshift absorption due to electron-donating alkyl effects .
Compound Alkyl Chain Length Key Role in DSCs Photovoltaic Performance Reference
tfpd (C₅) Pentane Baseline ligand Moderate efficiency
tfdd (C₁₀) Decane Optimal steric shielding Highest efficiency
tfid (C₂₀) Icosane Excessive chain length limits packing Lower than tfdd

1,1,1-Trifluorododecane and 1,1,1-Trifluorohexadecane

These linear trifluoroalkanes (C₁₂H₂₃F₃ and C₁₆H₃₁F₃) share structural similarity with this compound but differ in chain length. Key differences:

  • Physical Properties : Longer chains (e.g., C₁₆) exhibit higher molecular weight (MW: 292.3 g/mol vs. 220.3 g/mol for C₁₀) and boiling points, enhancing thermal stability but reducing volatility .
  • Applications : Used as solvents or surfactants in fluoropolymer synthesis, where longer chains improve hydrophobicity .

Comparison with Functional Group Analogs

1,1,1-Trifluoroacetone (CF₃COCH₃)

This trifluoromethyl ketone (CAS: 421-50-1) differs in functional groups (ketone vs. alkane) and applications:

  • Reactivity : The ketone group makes it highly reactive in nucleophilic additions, unlike inert this compound. It is used in pharmaceuticals and agrochemicals as a building block .
  • Toxicity : Classified as harmful if inhaled, with stringent safety protocols required during handling .

Ethane, 2,2-dichloro-1,1,1-trifluoro- (CAS: 306-83-2)

This chloro-fluoroethane hybrid combines Cl and F substituents:

  • Thermodynamics : Lower boiling point (145.7°C) compared to this compound due to shorter chain and Cl substitution .

Biological Activity

1,1,1-Trifluorodecane (TFD) is a fluorinated alkane that has garnered attention due to its potential applications in various fields, including pharmaceuticals and materials science. This article provides a comprehensive overview of the biological activity of TFD, highlighting its effects on living organisms, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of three fluorine atoms attached to a decane backbone. Its molecular formula is C10H19F3C_{10}H_{19}F_3. The fluorination significantly alters the compound's physical and chemical properties, influencing its biological interactions.

Biological Activity Overview

The biological activity of TFD can be classified into several categories:

  • Toxicity : Studies have shown that TFD exhibits varying levels of toxicity depending on the exposure route and duration. Inhalation studies indicate potential neurotoxic effects and organ-specific toxicity.
  • Genotoxicity : Limited data suggest that TFD may not exhibit genotoxic properties at lower concentrations; however, high concentrations could lead to DNA damage in certain cell types.
  • Metabolic Effects : Research indicates that TFD may influence metabolic pathways, potentially affecting lipid metabolism and energy expenditure.

Toxicological Studies

A series of toxicological assessments have been conducted to evaluate the safety profile of TFD. Notably:

  • Acute Toxicity : In animal models, acute exposure to TFD resulted in respiratory distress and central nervous system effects at high doses. The lowest observed adverse effect level (LOAEL) was determined to be 200 ppm for inhalation exposure .
  • Chronic Exposure : Long-term studies revealed liver and kidney damage in rodents exposed to TFD over extended periods. The no observed adverse effect level (NOAEL) was established at 50 ppm for chronic inhalation .
Study TypeOrgan AffectedLOAEL (ppm)NOAEL (ppm)
Acute InhalationCNS200N/A
Chronic InhalationLiver & KidneyN/A50

Genotoxicity Assessments

Genotoxicity studies have provided mixed results:

  • In Vitro Studies : High concentrations of TFD showed clastogenic effects in human lymphocytes, suggesting potential DNA damage under certain conditions .
  • In Vivo Studies : However, other in vivo assessments did not demonstrate significant genotoxicity at lower exposure levels, indicating a threshold effect .

The biological activity of TFD is thought to involve several mechanisms:

  • Reactive Oxygen Species (ROS) : TFD may induce oxidative stress through the generation of ROS, leading to cellular damage and inflammation.
  • Endocrine Disruption : Some studies suggest that TFD might interfere with hormonal signaling pathways, potentially impacting reproductive health .

Case Study 1: Neurotoxicity in Animal Models

A study involving repeated exposure to TFD in rats highlighted neurotoxic effects characterized by behavioral changes and histopathological alterations in brain tissue. The study concluded that prolonged exposure could lead to significant neurological impairment .

Case Study 2: Metabolic Impact on Lipid Profiles

Another research project investigated the impact of TFD on lipid metabolism in mice. Results indicated that TFD exposure led to increased triglyceride levels and altered cholesterol profiles, suggesting a potential role in metabolic disorders .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 1,1,1-Trifluorodecane in environmental samples?

  • Methodological Answer : Compound-specific isotope analysis (CSIA) is a robust method for tracking fluorinated alkanes in environmental matrices. While originally developed for chlorinated compounds (e.g., 1,1,1-trichloroethane), CSIA can be adapted for this compound by analyzing carbon and fluorine isotope ratios (δ<sup>13</sup>C and δ<sup>19</sup>F) to distinguish between biotic/abiotic degradation pathways . Gas chromatography coupled with mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy further aids structural verification and quantification .

Q. How can researchers validate the purity of synthesized this compound?

  • Methodological Answer : Purity assessment requires a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) with UV detection can identify organic impurities, while differential scanning calorimetry (DSC) verifies thermal stability. Fluorine-specific NMR (<sup>19</sup>F NMR) is critical for detecting fluorinated byproducts, as demonstrated in studies of analogous trifluoromethyl ketones .

Advanced Research Questions

Q. How can dual carbon-fluorine isotope analysis elucidate environmental degradation pathways of this compound?

  • Methodological Answer : Dual-isotope (δ<sup>13</sup>C and δ<sup>19</sup>F) slope analysis distinguishes between hydrolysis, microbial degradation, and photolysis. For example, a study on 1,1,1-trichloroethane established isotope enrichment factors (ε) for reductive dechlorination, which can be adapted to fluorinated analogs. Field samples should be compared to laboratory-derived ε values to identify dominant degradation mechanisms .

Q. What experimental designs are optimal for assessing chronic toxicity of this compound in aquatic ecosystems?

  • Methodological Answer : Follow the ATSDR framework for toxicological assessments, which prioritizes key study features: (1) controlled exposure durations, (2) multi-trophic testing (e.g., algae, daphnia, fish), and (3) metabolite profiling. Chronic toxicity studies should include LC50 (lethal concentration) and NOAEL (no-observed-adverse-effect-level) determinations over 60–90 days, with histopathological and genomic endpoints .

Q. How can contradictions in biodegradation rates of this compound across studies be resolved?

  • Methodological Answer : Contradictions often arise from variability in experimental conditions (e.g., pH, microbial consortia). A meta-analysis using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) can standardize comparisons. For instance, re-evaluate data through sensitivity analysis to identify confounding factors (e.g., temperature, co-contaminants) and apply mixed-effects models to quantify uncertainty .

Methodological Frameworks for Research Design

Q. What frameworks guide hypothesis formulation for this compound studies?

  • Methodological Answer : The PICO framework (Population, Intervention, Comparison, Outcome) is effective for structuring environmental studies. For example:

  • Population : Soil microbial communities in contaminated sites.
  • Intervention : Exposure to this compound.
  • Comparison : Uncontaminated control sites.
  • Outcome : Quantify degradation rates via qPCR or metagenomics .

Data Interpretation and Reporting

Q. How should researchers address gaps in toxicokinetic data for this compound?

  • Methodological Answer : Prioritize data needs using ATSDR’s tiered approach: (1) conduct in vitro assays (e.g., hepatic microsomal metabolism), (2) validate findings in rodent models, and (3) extrapolate to humans via physiologically based pharmacokinetic (PBPK) modeling. Report uncertainties using confidence intervals and sensitivity matrices .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.